molecular formula C17H14N2O3 B2394189 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353498-25-5

2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2394189
CAS No.: 1353498-25-5
M. Wt: 294.31
InChI Key: HWWICOXJQVXPJV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 1353498-25-5) is a chemical compound with a molecular formula of C17H14N2O3 and a molecular weight of 294.31 g/mol. It is offered with a minimum purity of 95% and should be stored at -20°C for long-term stability . This molecule features a pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Compounds based on this structure are frequently investigated for their therapeutic applications . The specific substitution pattern on this core, including the 2,4-dimethylphenoxy group and the 3-carbaldehyde, makes it a valuable synthetic intermediate. The aldehyde functional group, in particular, offers a versatile handle for further chemical modifications through reactions with nucleophiles such as amines and hydrazines, enabling the construction of more complex molecular architectures like pyrazolo- and pyrano-fused heterocycles for pharmaceutical research . Researchers utilize this and related heterocycles in various scientific applications, including the development of novel compounds with cytotoxic, antioxidant, and antimicrobial properties . This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWICOXJQVXPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridines with Activated Alkenes

Reactions between 2-aminopyridines and α,β-unsaturated carbonyl compounds (e.g., alkylidene malononitriles, nitroalkenes) under copper catalysis yield 4-oxo-4H-pyrido[1,2-a]pyrimidine intermediates. Zang et al. demonstrated that ketovinyl derivatives react with 2-aminopyridines in dimethyl sulfoxide (DMSO) at 80°C under aerobic conditions, achieving yields of 52–93%. Critical parameters include:

  • Catalyst : CuI or Cu/cryptomelane composites
  • Solvent : Polar aprotic solvents (DMSO, DMF)
  • Temperature : 80–100°C

This method’s versatility allows the introduction of electron-withdrawing groups at position 3, which is pivotal for subsequent aldehyde functionalization.

Microwave-Assisted Green Synthesis

Sharulatha et al. developed a microwave-irradiated protocol using 2-aminopyridines and itaconic acid derivatives in ethanol with p-toluenesulfonic acid (PTSA). This approach achieves 81–96% yields within 15 minutes, circumventing column chromatography. The procedure’s efficiency stems from rapid dielectric heating, which accelerates both Michael addition and intramolecular cyclization steps.

Regioselective Introduction of the 2,4-Dimethylphenoxy Group

Positioning the 2,4-dimethylphenoxy moiety at position 2 demands precise control over substitution patterns. Two pathways dominate:

Nucleophilic Aromatic Substitution (SNAr)

A chloro intermediate (2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) undergoes SNAr with 2,4-dimethylphenol under basic conditions. Key steps include:

  • Chlorination : Treatment of the 4-oxo-pyrido[1,2-a]pyrimidine core with POCl3 or PCl5 introduces the leaving group at position 2.
  • Substitution : Reacting the chloro derivative with 2,4-dimethylphenol (1.2 equiv) in tetrahydrofuran (THF) at 65°C for 12 hours, using K2CO3 as a base, achieves 75–88% yields.

Optimization Insight : Electron-deficient pyrido[1,2-a]pyrimidines enhance nucleophilic displacement rates due to increased ring electrophilicity.

Photoredox C–H Arylation

Visible light-mediated arylation offers a metal-free alternative. A recent protocol by ACS Publications employs eosin Y (EY-Na) as a photocatalyst, enabling direct coupling between 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 2,4-dimethylphenol derivatives. Conditions:

  • Light Source : 510 nm LED
  • Solvent : Acetonitrile/water (9:1)
  • Yield : 68–82% after 4–21 hours

This method avoids pre-functionalization but requires rigorous degassing to suppress side reactions.

Aldehyde Functionalization at Position 3

The carbaldehyde group is introduced via two primary routes:

Vilsmeier-Haack Formylation

Treating 3-unsubstituted pyrido[1,2-a]pyrimidines with POCl3 and DMF at 0–5°C installs the aldehyde group regioselectively. Quenching with aqueous NaHCO3 stabilizes the product, yielding 70–85%.

Oxidative Dehydrogenation

Manganese dioxide (MnO2) oxidizes 3-hydroxymethyl intermediates to the corresponding aldehyde. This method, while less common, avoids harsh acidic conditions.

Integrated Synthetic Pathways

Combining the above steps, two viable routes emerge:

Route A (Stepwise SNAr):

  • Cyclocondensation → 4-oxo-pyrido[1,2-a]pyrimidine core.
  • Vilsmeier-Haack formylation → 3-carbaldehyde.
  • SNAr with 2,4-dimethylphenol → Target compound.

Route B (Photoredox Cascade):

  • Cyclocondensation → 4-oxo-pyrido[1,2-a]pyrimidine core.
  • Photoredox C–H arylation → Direct coupling of 2,4-dimethylphenol.
  • In situ formylation via DMF/POCl3.

Comparative Analysis of Methodologies

Parameter SNAr Route Photoredox Route
Yield (%) 75–88 68–82
Reaction Time 12–24 h 4–21 h
Catalyst Base (K2CO3) Eosin Y
Functional Group Tolerance Moderate High
Scalability Kilogram-scale Milligram-scale

The SNAr route excels in scalability, while photoredox offers functional group diversity.

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : The 3-carbaldehyde is prone to oxidation during storage. Stabilization via Schiff base formation (e.g., with hydroxylamine) is recommended.
  • Regioselectivity : Competing substitution at position 4 is minimized using bulky bases (e.g., DBU).
  • Purification : Silica gel chromatography often degrades the aldehyde; neutral alumina is preferred.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is C17H14N2O3, with a molecular weight of approximately 294.31 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure that is known for its biological activity, particularly in the context of medicinal chemistry.

Pharmacological Applications

1. Antiallergy Activity

Research has indicated that derivatives of the pyrido[1,2-a]pyrimidine compound class exhibit antiallergy properties. In studies involving rat models for passive cutaneous anaphylaxis, several compounds demonstrated potent oral activity, surpassing the efficacy of established antiallergy medications such as disodium cromoglycate and doxantrazole . This suggests that this compound may have similar therapeutic potential.

2. Antiviral Activity

Preliminary studies have shown that related compounds within the pyrido[1,2-a]pyrimidine family possess antiviral properties against various viruses, including those responsible for febrile illnesses such as the West Nile virus and Dengue virus. For instance, N-(4-chlorophenethyl)-2-hydroxy derivatives have been recommended for further research due to their low cytotoxicity and high antiviral activity . This indicates a promising avenue for exploring the antiviral capabilities of this compound.

3. Antitumor Activity

The structure of 4-oxo-4H-pyrido[1,2-a]pyrimidines has been linked to various bioactive compounds with antitumor properties. The significance of these compounds is underscored by their association with numerous bioindicators related to cancer treatment . Further exploration into the antitumor effects of this compound could yield valuable insights into its potential as a chemotherapeutic agent.

Case Studies

A comprehensive review of literature reveals several case studies highlighting the applications and effectiveness of pyrido[1,2-a]pyrimidines:

Study Application Findings
Antiallergy Activity Study Evaluated in rat modelsDemonstrated superior efficacy compared to disodium cromoglycate and doxantrazole .
Antiviral Research Tested against West Nile VirusLow cytotoxicity with high antiviral activity noted in derivatives .
Antitumor Evaluation Assessed in various cancer modelsSignificant association with known bioactive compounds targeting cancer cells .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrido[1,2-a]pyrimidine Core

Piperazinyl Derivatives
  • Example: 2-[4-(2-Methoxyphenyl)-1-piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () Molecular formula: $ C{22}H{23}N5O3 $; Molecular weight: 405.45 g/mol. Key differences: The 2,4-dimethylphenoxy group is replaced with a 4-(2-methoxyphenyl)piperazinyl moiety.
  • Another analog: 7-Methyl-4-oxo-2-(4-phenyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () Molecular formula: $ C{20}H{20}N4O2 $; Molecular weight: 348.41 g/mol. Activity: Piperazinyl derivatives are often investigated for CNS activity, such as analgesic effects, due to their structural similarity to neurotransmitter scaffolds .
Benzothiazolylsulfanyl Derivatives
  • Example: 2-(Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () Molecular formula: $ C{15}H{9}N3O2S_2 $; Molecular weight: 335.38 g/mol. Key differences: The benzothiazole group introduces sulfur atoms and aromaticity, which may enhance π-π stacking interactions in biological targets. This substitution could increase stability but reduce solubility compared to the phenoxy group .
Chloro and Methyl Substitutions
  • Example: 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () Molecular formula: $ C{10}H7ClN2O2 $; Molecular weight: 222.63 g/mol. This contrasts with the electron-donating methyl groups in the 2,4-dimethylphenoxy substituent, which may stabilize the molecule against nucleophilic attack .

Physicochemical Properties

Property Target Compound Piperazinyl Analog () Benzothiazolyl Analog ()
Molecular Weight ~350–370 g/mol (estimated) 348.41 g/mol 335.38 g/mol
LogP Higher (due to phenoxy group) Moderate (piperazinyl basicity) High (benzothiazole lipophilicity)
Solubility Low in aqueous media Improved in acidic conditions Low (non-polar substituents)
Reactivity Aldehyde prone to condensation Similar aldehyde reactivity Enhanced electrophilicity (S atoms)

Biological Activity

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a complex chemical structure that suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.31 g/mol

The structure features a pyrido[1,2-a]pyrimidine core with a 4-oxo group and a carbaldehyde group, along with a dimethylphenoxy substituent. This unique arrangement may influence its interactions with biological targets.

Potential Biological Activities

Despite limited direct studies on this specific compound, insights can be drawn from its structural similarities to other compounds within the pyrido[1,2-a]pyrimidine class. The following potential activities have been hypothesized:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrido[1,2-a]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., A549, MCF7) .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes or receptors associated with cell signaling pathways involved in cancer progression and inflammation .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could also possess such properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is speculated that the presence of the pyridopyrimidine core allows for interactions with nucleophiles and potential binding to DNA or specific proteins involved in cellular processes .

Research Findings and Case Studies

While specific studies on this compound are scarce, related research has provided valuable insights:

StudyFindings
Novel oxazolo[5,4-d]pyrimidines showed significant cytotoxicity against cancer cell lines with mechanisms involving apoptosis and inhibition of pro-survival pathways.
Similar compounds demonstrated binding to DNA and inhibition of DNA-dependent enzymes, indicating potential anticancer mechanisms.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, and what reaction conditions are critical for high yield?

The compound can be synthesized via nucleophilic substitution of a chloro precursor (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with 2,4-dimethylphenol. Key steps include:

  • Reacting the chloro derivative with 2,4-dimethylphenol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–8 hours .
  • Using a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group and drive the reaction.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • NMR : Focus on the aldehyde proton (δ 9.8–10.2 ppm in 1^1H NMR) and pyrimidinone carbonyl (δ 160–165 ppm in 13^{13}C NMR). Substituents like the 2,4-dimethylphenoxy group show aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and retention time consistency .
  • Mass Spectrometry : Expect a molecular ion peak [M+H]+^+ matching the molecular formula C19H17N2O4C_{19}H_{17}N_2O_4 .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50_{50} determination) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the substitution of the chloro precursor with bulky aryloxy groups?

  • Solvent Selection : Replace DMF with THF or dichloromethane to reduce steric hindrance .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Microwave Assistance : Reduce reaction time (30–60 minutes) and improve efficiency using microwave irradiation (100–120°C) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenoxy ring) and compare bioactivity trends .
  • Target-Specific Assays : Use crystallography or molecular docking to verify binding interactions with proposed targets (e.g., DNA gyrase for antimicrobial activity) .

Q. How can computational methods predict the compound’s metabolic stability and toxicity profile?

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility, cytochrome P450 interactions, and hepatotoxicity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity toward electrophilic/nucleophilic attack .

Q. What advanced purification techniques are recommended for isolating stereoisomers or tautomeric forms?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Crystallography : Grow single crystals in mixed solvents (e.g., ethanol/water) and analyze via X-ray diffraction to confirm tautomeric forms .

Methodological Challenges and Solutions

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–48 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
  • pH-Dependent Solubility : Perform shake-flask experiments across pH 1–10 to determine log P and pKa values .

Q. What experimental controls are critical when evaluating its mechanism of action in cellular assays?

  • Negative Controls : Use vehicle-only (e.g., DMSO) and untreated cells to rule out solvent toxicity .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
  • Off-Target Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect active or toxic metabolites that may explain reduced in vivo activity .

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